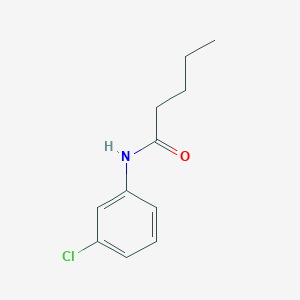![molecular formula C19H17ClN4O2S B291976 N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291976.png)
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Wirkmechanismus
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea targets SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to the B-cell receptor, SYK is activated and initiates downstream signaling pathways that lead to B-cell proliferation and survival. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea inhibits SYK phosphorylation and downstream signaling, leading to apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In clinical trials, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has shown promising results in patients with CLL, MCL, and DLBCL, with manageable toxicity profiles.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has several advantages for lab experiments, including its potency and selectivity for SYK, as well as its favorable pharmacokinetic properties. However, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the development of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea and other SYK inhibitors. One area of research is the identification of biomarkers that can predict response to SYK inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors. Additionally, there is ongoing research into the potential use of SYK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesemethoden
The synthesis of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with 2-phenyl-2-(thiophen-2-yl)acetonitrile to form 4-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid), which is then converted to N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea by reaction with methyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
Eigenschaften
Molekularformel |
C19H17ClN4O2S |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-21-18(26)23-17(25)12-27-19-22-16(13-7-9-14(20)10-8-13)11-24(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,21,23,25,26) |
InChI-Schlüssel |
AENBKHALUBTKNM-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















